(3S,5R)-5-Amino-tetrahydro-pyran-3-ol is a chiral compound belonging to the class of tetrahydropyrans, which are six-membered cyclic compounds containing one nitrogen atom. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of dipeptidyl peptidase-IV inhibitors, which are relevant in the treatment of type 2 diabetes .
The compound is classified under aminotetrahydropyran derivatives. It is synthesized from various precursors through multi-step chemical reactions that often involve the formation of stereocenters, which is crucial for its biological activity. The structural configuration of (3S,5R)-5-amino-tetrahydro-pyran-3-ol plays a significant role in its pharmacological properties .
The synthesis of (3S,5R)-5-amino-tetrahydro-pyran-3-ol can be achieved through several methods, typically involving the following steps:
These steps often require careful control of reaction conditions to ensure high stereoselectivity and yield.
The molecular formula for (3S,5R)-5-amino-tetrahydro-pyran-3-ol is . The structure features a six-membered ring with a hydroxyl group at position 3 and an amino group at position 5. The stereochemistry at positions 3 and 5 is critical for its biological activity.
Key structural data includes:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are typically employed to confirm the structure and purity of synthesized compounds .
(3S,5R)-5-amino-tetrahydro-pyran-3-ol can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing derivatives that may exhibit enhanced pharmacological properties or improved solubility profiles .
The mechanism of action for (3S,5R)-5-amino-tetrahydro-pyran-3-ol primarily involves its role as an inhibitor of dipeptidyl peptidase-IV enzymes. By inhibiting this enzyme, the compound can increase levels of incretin hormones, which help regulate glucose metabolism. This mechanism is particularly beneficial in managing type 2 diabetes by improving insulin sensitivity and reducing blood sugar levels .
The physical properties of (3S,5R)-5-amino-tetrahydro-pyran-3-ol include:
Chemical properties include:
Quantitative analyses using techniques like Infrared Spectroscopy (IR) can provide additional insights into functional groups present in the compound .
(3S,5R)-5-amino-tetrahydro-pyran-3-ol is primarily utilized in medicinal chemistry as a precursor for synthesizing more complex molecules with potential therapeutic effects. Its role as a dipeptidyl peptidase-IV inhibitor positions it as a candidate for developing new treatments for metabolic disorders such as type 2 diabetes. Moreover, research continues into its potential applications in other areas such as cancer therapy and neuroprotection due to its structural versatility .
Ring-closing metathesis (RCM) constructs the tetrahydropyran core before stereoselective amination. Diene substrates like 5-hexenal derivatives undergo cyclization using second-generation Grubbs catalysts (0.5–5 mol%) under inert conditions. Terminal di-substituted olefins form preferentially, enabling selective access to 3,6-dihydro-2H-pyrans [9]. Subsequent hydroboration-oxidation installs the C3-hydroxy group:
Table 2: Ring-Closing Metathesis Followed by Hydroboration-Oxidation
Diene Substrate | RCM Catalyst (mol%) | Ring Closure Yield (%) | Hydroboration Regioselectivity |
---|---|---|---|
5-Hexenal derivative | Grubbs-II (1.0) | 92 | >95% C3 selectivity |
1,7-Octadien-3-ol | Hoveyda-Grubbs-II (0.5) | 88 | 93% C3 selectivity |
Solvent-free techniques minimize waste and energy consumption while enhancing stereoselectivity.
Dry Media Reactions: Reagents adsorbed onto mineral oxides (e.g., alumina, montmorillonite K10 clay) facilitate cyclization and amination without solvents. Basic alumina promotes nucleophilic substitutions at C5 of pyran-3-ol derivatives, achieving 93% conversion within 15 minutes via surface confinement effects. The solid support acts as an acid/base catalyst while suppressing racemization [6] [9].
Microwave Activation: Solvent-free microwave irradiation accelerates key steps:
Table 3: Energy Efficiency in Solvent-Free Pyran Synthesis
Method | Reaction Time | Temperature (°C) | Energy Consumption (kJ/mol) |
---|---|---|---|
Conventional reflux | 12 h | 80 | 580 |
Solvent-free microwave | 20 min | 150 | 225 |
Dry media (alumina) | 15 min | RT–100 | 95 |
Native amine dehydrogenases (AmDHs) catalyze reductive amination of tetrahydropyran-3-ones with exceptional stereoselectivity. MsmeAmDH converts 5-oxo-tetrahydro-pyran-3-ol to (3S,5R)-5-amino-tetrahydro-pyran-3-ol using ammonia and NADPH, achieving >97% conversion and 99.5% ee at 50 mM substrate concentration. Glucose dehydrogenase (GDH) regenerates NADPH in situ, enabling catalytic cofactor usage [3]. Engineered transaminases accept bulkier pyranone substrates after directed evolution. Codexis’ ATA-117 variant (27 mutations) processes sterically demanding ketones via small-pocket enlargement (V69G/F122I mutations), yielding chiral amines with >99.95% ee [7].
Enzymatic Deracemization: Monoamine oxidase (MAO-N) mutants enable kinetic resolution of racemic 5-amino-tetrahydro-pyran-3-ol. The D11 variant oxidizes the (R)-enantiomer 50-fold faster than the (S)-isomer, leaving (3S,5S)-isomer intact (98% ee). Chemical reductants (e.g., NH₃·BH₃) then convert the imine back to racemic amine, enabling iterative deracemization [7]. Immobilized Candida antarctica lipase B resolves N-acyl derivatives via enantioselective hydrolysis (E = 42), though efficiency lags behind reductive amination due to steric constraints in the enzyme’s active site [3].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3